Zilpaterol

Descripción general

Descripción

RU-42173, also known as zilpaterol hydrochloride, is a synthetic beta2-adrenoreceptor agonist. It is primarily used as a growth promoter in veterinary medicine, particularly for cattle. The compound is known for its ability to improve growth and feeding efficiency in animals .

Métodos De Preparación

The synthesis of RU-42173 involves a one-pot process for the preparation of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate. This process includes the condensation of methyl-4-chloro butyrate with 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of a base and suitable solvent to give the corresponding ester derivative. This is followed by hydrolyzation and acidification in the presence of an inorganic solvent .

Análisis De Reacciones Químicas

RU-42173 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can alter the oxidation state of the compound, leading to different derivatives.

Substitution: RU-42173 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include bases, acids, and solvents.

Aplicaciones Científicas De Investigación

RU-42173 has several scientific research applications:

Chemistry: It is used in the synthesis of various chemical compounds and intermediates.

Biology: The compound is studied for its effects on biological systems, particularly its role as a beta2-adrenoreceptor agonist.

Medicine: RU-42173 is explored for its potential therapeutic applications, including its use as a growth promoter in veterinary medicine.

Industry: The compound is used in the production of animal feed additives to enhance growth and feeding efficiency

Mecanismo De Acción

RU-42173 exerts its effects by binding to beta2-adrenoreceptors in muscle tissues. This binding activates protein kinase A, an enzyme responsible for changes in protein synthesis and degradation. The activation of protein kinase A leads to increased muscle growth and improved feed efficiency in animals .

Comparación Con Compuestos Similares

RU-42173 is unique compared to other beta2-adrenoreceptor agonists due to its specific structure and effects. Similar compounds include:

Salbutamol: Another beta2-adrenoreceptor agonist used primarily for its bronchodilator properties.

Actividad Biológica

Zilpaterol hydrochloride is a beta-adrenergic agonist primarily used in livestock to enhance growth performance and improve feed efficiency. Its pharmacological effects are closely tied to its mechanism of action, which primarily involves stimulation of beta-2 adrenergic receptors. This article explores the biological activity of this compound, detailing its pharmacodynamics, pharmacokinetics, and effects on livestock, supported by data tables and case studies.

This compound acts as a selective agonist for the beta-2 adrenergic receptors, leading to several physiological changes:

- Increased Protein Synthesis : this compound promotes protein synthesis while inhibiting protein degradation, resulting in increased muscle mass.

- Metabolic Effects : It enhances lipolysis and alters carbohydrate metabolism, which can lead to improved feed conversion ratios.

- Cardiovascular Effects : The compound has been shown to increase heart rate and cardiac output due to its stimulatory effects on the heart .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with studies indicating complete absorption and moderate metabolism. Key pharmacokinetic findings include:

- Absorption and Distribution : Following administration, this compound is distributed throughout body tissues with significant concentrations in the liver and kidneys.

- Metabolism : The primary metabolites identified include N-deisopropyl this compound and hydroxy-zilpaterol. These metabolites exhibit reduced biological activity compared to the parent compound .

- Elimination : Residual concentrations in tissues decrease significantly within 48 hours post-administration, indicating a low potential for bioaccumulation .

Growth Performance

Numerous studies have demonstrated the efficacy of this compound in enhancing growth performance in cattle:

- Average Daily Gain (ADG) : Feeding this compound has been associated with an increase in ADG by approximately 0.20 kg during the final 35 days of feeding .

- Feed Efficiency : The gain-to-feed ratio (G:F) improved significantly, with increases reported as high as 3.9% over extended feeding trials .

| Study Reference | Average Daily Gain (kg) | Gain-to-Food Ratio (kg/kg) | Dressing Percentage (%) |

|---|---|---|---|

| 0.20 | 0.029 | Increased | |

| Not specified | Not specified | Increased |

Carcass Quality

This compound also influences carcass characteristics:

- Muscle Yield : Studies indicate an average increase in longissimus muscle area by 8.0 cm² when this compound is included in feed .

- Fat Deposition : this compound treatment has been linked to decreased fat deposition, improving overall carcass quality and lean meat yield .

Case Studies

-

Meta-analysis of this compound in Cattle :

A comprehensive meta-analysis evaluated the effects of this compound across multiple studies involving thousands of cattle. Results consistently showed improvements in ADG and feed efficiency compared to control groups . -

Adverse Effects Observed in Horses :

Although primarily used in cattle, case reports have documented adverse reactions in horses administered this compound, including sweating and muscle tremors. This highlights the importance of species-specific research and caution when using beta-agonists in non-target species .

Toxicological Assessment

Toxicological evaluations indicate that while this compound is effective for growth promotion, it also poses certain risks:

Propiedades

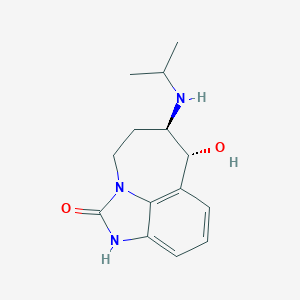

IUPAC Name |

9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTCZWJCLIRCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869611 | |

| Record name | 7-Hydroxy-6-[(propan-2-yl)amino]-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1]benzazepin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.